

Interpretation of Cyclohexyl propionate mass spectrometry fragmentation patterns.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclohexyl propionate

Cat. No.: B1665103

[Get Quote](#)

Technical Support Center: Cyclohexyl Propionate Mass Spectrometry

This technical support center provides troubleshooting guidance and frequently asked questions regarding the interpretation of **cyclohexyl propionate** mass spectrometry fragmentation patterns.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for **cyclohexyl propionate** in mass spectrometry?

The molecular formula for **cyclohexyl propionate** is $C_9H_{16}O_2$.^{[1][2]} Its molecular weight is approximately 156.22 g/mol.^{[1][2]} Therefore, the molecular ion peak ($[M]^+$) is expected at a mass-to-charge ratio (m/z) of 156. In electron ionization (EI) mass spectrometry, this peak may be of low intensity or even absent due to the instability of the molecular ion, which can readily undergo fragmentation.

Q2: What are the major fragment ions observed in the EI mass spectrum of **cyclohexyl propionate**?

The most common fragments for **cyclohexyl propionate** are observed at m/z 57, 82, 29, and 67. The base peak is typically at m/z 57. A summary of the major ions and their relative intensities is provided in the table below.

Data Presentation: Major Mass Spectrometry Fragments of **Cyclohexyl Propionate**

m/z	Relative Intensity (%)	Proposed Fragment Ion	Proposed Structure
156	Low / Absent	Molecular Ion	$[\text{C}_9\text{H}_{16}\text{O}_2]^+$
82	~78	Cyclohexene radical cation	$[\text{C}_6\text{H}_{10}]^+$
67	~43	Cyclopentenyl cation	$[\text{C}_5\text{H}_7]^+$
57	100 (Base Peak)	Propionyl cation	$[\text{CH}_3\text{CH}_2\text{CO}]^+$
29	~44	Ethyl cation	$[\text{CH}_3\text{CH}_2]^+$

Relative intensity data is sourced from PubChem.[3]

Q3: How is the base peak at m/z 57 explained?

The base peak at m/z 57 corresponds to the propionyl cation ($[\text{CH}_3\text{CH}_2\text{CO}]^+$). This stable acylium ion is formed through an alpha-cleavage event where the bond between the oxygen and the cyclohexyl ring is broken.

Q4: What is the fragmentation pathway leading to the ion at m/z 82?

The significant peak at m/z 82 is characteristic of the loss of propanoic acid ($\text{CH}_3\text{CH}_2\text{COOH}$) from the molecular ion. This occurs via a McLafferty-type rearrangement, where a gamma-hydrogen from the cyclohexyl ring is transferred to the carbonyl oxygen, leading to the elimination of a neutral molecule of propanoic acid and the formation of a cyclohexene radical cation ($[\text{C}_6\text{H}_{10}]^+$).

Q5: What is the origin of the fragment at m/z 67?

The ion at m/z 67 is likely formed from the further fragmentation of the cyclohexene ion (m/z 82). The loss of a methyl radical ($\bullet\text{CH}_3$) from the cyclohexene radical cation results in the formation of a stable cyclopentenyl cation ($[\text{C}_5\text{H}_7]^+$).

Q6: I am observing a peak at m/z 99. What could this be?

A peak at m/z 99 could correspond to the cyclohexoxy cation ($[C_6H_{11}O]^+$). This ion would be formed by the cleavage of the bond between the carbonyl carbon and the adjacent CH_2 group of the ethyl moiety, with the charge retained on the larger cyclohexoxy fragment.

Troubleshooting Guide

Q: My mass spectrum for **cyclohexyl propionate** does not show a clear molecular ion peak at m/z 156. Is my experiment failing?

A: Not necessarily. It is common for esters, including **cyclohexyl propionate**, to exhibit a weak or absent molecular ion peak under electron ionization (EI) conditions. The energy from electron impact often causes rapid fragmentation of the parent molecule. The presence of the characteristic fragment ions (e.g., m/z 57, 82, 67) is a strong indicator of the compound's identity.

Q: The relative intensities of my fragment ions are different from the reference data. Why might this occur?

A: Variations in relative ion intensities can arise from differences in the experimental conditions of the mass spectrometer. Factors that can influence fragmentation patterns include:

- **Ionization Energy:** Higher or lower electron energies can alter the degree of fragmentation.
- **Ion Source Temperature:** Temperature can affect the internal energy of the molecular ion, influencing its fragmentation pathways.
- **Instrument Type:** Different mass spectrometer designs (e.g., quadrupole, ion trap, time-of-flight) can yield slightly different relative abundances.

Ensure your instrument is properly calibrated and that your experimental parameters are consistent with standard methods.

Q: I am seeing unexpected peaks that are not characteristic of **cyclohexyl propionate**. What are the possible causes?

A: Extraneous peaks in your mass spectrum typically point to contamination. Potential sources include:

- **Sample Impurity:** The original sample may contain impurities. Consider re-purifying your sample if necessary.
- **GC Column Bleed:** At high temperatures, the stationary phase of the GC column can degrade and elute, causing characteristic polysiloxane peaks in the mass spectrum.
- **Contamination from the System:** Residuals from previous analyses, contaminated solvents, or leaks in the system can introduce interfering compounds. Running a solvent blank is a good practice to identify system contamination.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of **Cyclohexyl Propionate**

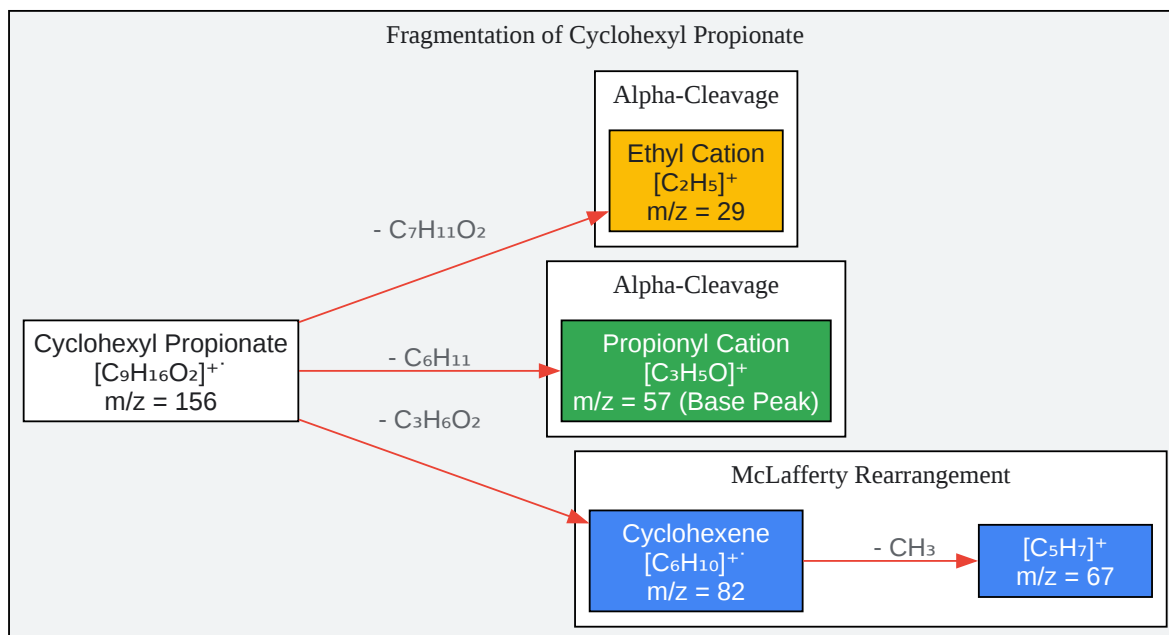
This protocol outlines a general procedure for the analysis of **cyclohexyl propionate**.

- **Sample Preparation:**
 - For a pure standard, dilute the **cyclohexyl propionate** in a high-purity volatile solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 100 µg/mL.
 - For samples in a complex matrix, a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) may be required to isolate the analyte.
- **GC-MS Instrumentation and Conditions:**
 - **Instrument:** A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
 - **Column:** A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.
 - **Injection Volume:** 1 µL.
 - **Injector Temperature:** 250 °C.

- Injection Mode: Splitless or split (e.g., 20:1 split ratio), depending on the sample concentration.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase to 240 °C at a rate of 10 °C/min.
 - Hold: Hold at 240 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Energy: 70 eV.
- Mass Scan Range: m/z 40-350.
- Data Analysis:
 - Identify the peak corresponding to **cyclohexyl propionate** based on its retention time.
 - Examine the mass spectrum of the identified peak.
 - Compare the obtained mass spectrum with a reference library (e.g., NIST) to confirm the identity.
 - Interpret the fragmentation pattern to ensure it is consistent with the structure of **cyclohexyl propionate**.

Mandatory Visualization

Fragmentation Pathway of **Cyclohexyl Propionate**



[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathways for **cyclohexyl propionate** in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclohexyl propionate [webbook.nist.gov]
- 2. Cyclohexyl propionate [webbook.nist.gov]
- 3. Cyclohexyl propionate | C₉H₁₆O₂ | CID 61375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Interpretation of Cyclohexyl propionate mass spectrometry fragmentation patterns.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665103#interpretation-of-cyclohexyl-propionate-mass-spectrometry-fragmentation-patterns>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com